3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations can be performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. The geometric parameters and spectroscopic data obtained from DFT calculations were found to be in high agreement with the experimental results . The first hyperpolarizability value was calculated to be 25 times (9.27 × 10–30 esu) greater than that of the urea used for comparison, indicating that it has very good nonlinear optical properties .Scientific Research Applications
Synthesis and Therapeutic Applications
Anti-Inflammatory and Analgesic Agents : A study details the synthesis of novel heterocyclic compounds from visnagenone and khellinone derivatives, which showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, including variations with piperazine structures, were evaluated for their cyclooxygenase (COX) inhibitory potential, highlighting their therapeutic promise in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Antimicrobial Activity : New pyridazinyl sulfonamide derivatives synthesized for antimicrobial evaluation showed significant activity against various bacterial strains such as E. coli and Staphylococcus aureus. These findings underline the potential of sulfonamide derivatives in addressing bacterial infections (M. Mohamed, 2007).
Antimicrobial and Antifungal Agents : A variety of 1,2,4-triazole derivatives were synthesized, exhibiting good to moderate antimicrobial and antifungal activities against several microorganisms, suggesting their utility in developing new antimicrobial therapies (H. Bektaş et al., 2007).
Radioligand Development for PET Imaging
- Dopamine D3 Receptor Radioligands : Carbon-11 labeled carboxamide derivatives were synthesized as potential PET radioligands for imaging dopamine D3 receptors. These compounds, through O-[(11)C]methylation, highlight the role of piperazine-containing molecules in the development of diagnostic tools for neurological conditions (Mingzhang Gao et al., 2008).
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-18-3-5-19(6-4-18)17-25-24(28)23-22(11-16-32-23)33(29,30)27-14-12-26(13-15-27)20-7-9-21(31-2)10-8-20/h3-11,16H,12-15,17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDRQGDOVVGHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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